molecular formula C12H10N2O B14124376 6-Methoxypyrido[1,2-a]benzimidazole

6-Methoxypyrido[1,2-a]benzimidazole

Katalognummer: B14124376
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: OBEPAZFSJIRFFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic aromatic compound that features a fused structure combining a pyridine ring and a benzimidazole ring with a methoxy group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a methoxy group donor. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like acetic acid or hydrochloric acid to facilitate the condensation .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxypyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative .

Wissenschaftliche Forschungsanwendungen

6-Methoxypyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxypyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

6-methoxypyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2O/c1-15-10-6-4-5-9-12(10)13-11-7-2-3-8-14(9)11/h2-8H,1H3

InChI-Schlüssel

OBEPAZFSJIRFFO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1N=C3N2C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.